molecular formula C17H22N2O4 B14426055 Morpholine, 4,4'-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- CAS No. 79815-71-7

Morpholine, 4,4'-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis-

Katalognummer: B14426055
CAS-Nummer: 79815-71-7
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: VNCINQDZUVYYGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- is an organic compound that features a morpholine ring structure with additional functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- typically involves the reaction of morpholine with a suitable dicarbonyl compound. One common method is the reaction of morpholine with benzil (1,2-diphenylethane-1,2-dione) under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Morpholine: A simpler analog with a similar ring structure but without the additional functional groups.

    Benzil: A dicarbonyl compound used in the synthesis of the target compound.

    N-Phenylmorpholine: A related compound with a phenyl group attached to the morpholine ring.

Uniqueness

Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- is unique due to its specific combination of functional groups and ring structure

Eigenschaften

CAS-Nummer

79815-71-7

Molekularformel

C17H22N2O4

Molekulargewicht

318.4 g/mol

IUPAC-Name

1,3-dimorpholin-4-yl-2-phenylpropane-1,3-dione

InChI

InChI=1S/C17H22N2O4/c20-16(18-6-10-22-11-7-18)15(14-4-2-1-3-5-14)17(21)19-8-12-23-13-9-19/h1-5,15H,6-13H2

InChI-Schlüssel

VNCINQDZUVYYGD-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)C(C2=CC=CC=C2)C(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.